(1S,2S)-N1,N1-Dimethyl-1,2-diphenylethane-1,2-diamine dihydrochloride
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Overview
Description
(1S,2S)-N1,N1-Dimethyl-1,2-diphenylethane-1,2-diamine dihydrochloride is a chiral diamine compound with significant applications in various fields of chemistry and industry. This compound is known for its unique stereochemistry and its ability to form stable complexes with various substrates, making it valuable in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-N1,N1-Dimethyl-1,2-diphenylethane-1,2-diamine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of (1S,2S)-1,2-diphenylethylenediamine.
Methylation: The diamine is then methylated using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to introduce the N1,N1-dimethyl groups.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale methylation reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated purification systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (1S,2S)-N1,N1-Dimethyl-1,2-diphenylethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted diamines.
Scientific Research Applications
(1S,2S)-N1,N1-Dimethyl-1,2-diphenylethane-1,2-diamine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of chiral catalysts and as a resolving agent for racemic mixtures.
Mechanism of Action
The mechanism by which (1S,2S)-N1,N1-Dimethyl-1,2-diphenylethane-1,2-diamine dihydrochloride exerts its effects involves its ability to form stable complexes with various substrates. The compound’s chiral centers allow it to induce asymmetry in reactions, making it a valuable tool in asymmetric synthesis. The molecular targets and pathways involved include interactions with metal ions and coordination with substrates to facilitate catalytic processes.
Comparison with Similar Compounds
- (1S,2S)-1,2-bis(2,4,6-trimethylphenyl)ethylenediamine
- (1S,2S)-1,2-bis(2-chlorophenyl)ethylenediamine
- (1S,2S)-1,2-di-1-naphthylethylenediamine
Comparison: Compared to these similar compounds, (1S,2S)-N1,N1-Dimethyl-1,2-diphenylethane-1,2-diamine dihydrochloride is unique due to its specific methylation pattern, which enhances its stability and reactivity in various chemical reactions. Its ability to form stable complexes with a wide range of substrates makes it particularly valuable in asymmetric synthesis and catalysis.
Properties
IUPAC Name |
(1S,2S)-N',N'-dimethyl-1,2-diphenylethane-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2.2ClH/c1-18(2)16(14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13;;/h3-12,15-16H,17H2,1-2H3;2*1H/t15-,16-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDPUDZKKDUMBV-SXBSVMRRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1)C(C2=CC=CC=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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